molecular formula C13H14ClNO3S2 B2358039 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide CAS No. 2034405-00-8

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide

Cat. No.: B2358039
CAS No.: 2034405-00-8
M. Wt: 331.83
InChI Key: HEJCNRUPRRCNQP-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is a synthetic sulfonamide derivative designed for research applications. This compound features a chlorothiophene moiety linked to a benzenesulfonamide group via a methoxyethyl chain. The structural architecture, combining a sulfonamide pharmacophore with a heteroaromatic system, suggests potential as a valuable intermediate in medicinal chemistry . Sulfonamide derivatives are extensively investigated for their ability to inhibit various enzymes, including carbonic anhydrases, which are targets in anticancer research . Furthermore, molecules incorporating the chlorothiophene unit have been explored as inhibitors of key enzymes in coagulation pathways, such as Factor Xa and thrombin . The methoxyethyl linker may contribute to the molecule's solubility and steric properties, facilitating interaction with biological targets. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c1-18-11(12-7-8-13(14)19-12)9-15-20(16,17)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJCNRUPRRCNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine

The amine intermediate is synthesized through nucleophilic addition or reductive amination strategies:

Nucleophilic Addition
5-Chlorothiophene-2-carbaldehyde reacts with 2-methoxyethylamine in tetrahydrofuran (THF) under inert atmosphere, followed by sodium borohydride reduction to yield the primary amine.

Reaction Conditions

Parameter Value
Molar ratio (aldehyde:amine) 1:1.2
Solvent THF
Temperature 0°C → room temperature
Reduction agent NaBH₄ (2 equiv)
Yield 75–85%

Mechanistic Insight
The aldehyde’s electrophilic carbon undergoes nucleophilic attack by the amine, forming an imine intermediate, which is reduced to the amine. The methoxy group stabilizes the intermediate via electron donation, preventing premature cyclization.

Sulfonylation: Benzenesulfonyl Chloride Coupling

The amine intermediate is sulfonylated using benzenesulfonyl chloride under basic conditions:

Organic-Phase Protocol (Method A)

  • Dissolve 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine (1 equiv) in dichloromethane (DCM).
  • Cool to 0–5°C and add benzenesulfonyl chloride (1.1 equiv) dropwise.
  • Introduce triethylamine (2 equiv) to neutralize HCl.
  • Stir for 4–6 hours, warm to room temperature, and isolate via aqueous workup.

Aqueous-Phase Protocol (Method B)

  • Suspend the amine (1 equiv) in water with sodium acetate (2 equiv).
  • Add benzenesulfonyl chloride (1.5 equiv) at 80–85°C.
  • Stir for 8 hours, filter, and recrystallize from ethanol.

Comparative Performance

Parameter Method A Method B
Temperature 0–25°C 80–85°C
Reaction Time 4–6 hours 8 hours
Yield 82–88% 70–75%
Purity (HPLC) >98% 90–95%
Scalability Moderate High

Method A favors purity for pharmaceutical applications, while Method B offers cost-effective bulk synthesis.

Optimization Strategies and Challenges

Solvent and Base Selection

Solvent Effects

  • DCM : Enhances sulfonyl chloride reactivity but requires strict temperature control to avoid side reactions.
  • Water : Enables greener synthesis but risks hydrolysis of the sulfonyl chloride at elevated temperatures.

Base Comparison

  • Triethylamine : Efficient HCl scavenger in organic phases; may form insoluble salts requiring filtration.
  • Sodium Acetate : Suitable for aqueous systems but less effective in polar aprotic solvents.

Purification and Characterization

Recrystallization
The crude product is purified via ethanol recrystallization, achieving >98% purity.

Spectroscopic Data

  • FTIR (cm⁻¹) : 1345 (S=O asym), 1162 (S=O sym), 2925 (C-H sp³), 3100 (C-H sp²).
  • ¹H NMR (CDCl₃) : δ 7.8–7.6 (m, 5H, Ar-H), 6.9 (d, 1H, thiophene), 4.1 (t, 2H, CH₂N), 3.4 (s, 3H, OCH₃).

Industrial and Academic Perspectives

Scale-Up Considerations

Industrial protocols prioritize Method B for throughput, while academic labs prefer Method A’s reproducibility. Continuous flow systems are emerging to enhance safety during exothermic sulfonylation.

Environmental Impact

Method B reduces organic waste but consumes more energy for heating. Recent advances employ biocatalysts for sulfonamide bond formation, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide: Similar structure but with a different position of the chlorine atom.

    N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide: Bromine substituted instead of chlorine.

    N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)benzenesulfonamide: Ethoxyethyl group instead of methoxyethyl.

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group and the position of the chlorine atom on the thiophene ring can significantly affect its interaction with molecular targets and its overall pharmacokinetic properties .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is a synthetic compound notable for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological mechanisms, research findings, and potential applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a benzenesulfonamide moiety, a 5-chlorothiophene ring, and a methoxyethyl substituent. Its molecular formula is C13H14ClN1O3S1C_{13}H_{14}ClN_{1}O_{3}S_{1} with a molecular weight of 331.8 g/mol. The presence of the chlorinated thiophene ring is significant as it may enhance the compound's pharmacological profile by increasing its reactivity and selectivity towards biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Inhibition of Carbonic Anhydrase IX : This enzyme is implicated in tumor growth and metastasis. Compounds structurally similar to this compound have shown significant inhibition against this target, suggesting potential applications in cancer therapy.
  • Induction of Apoptosis : Studies indicate that derivatives of benzenesulfonamides can induce apoptosis in various cancer cell lines, including MDA-MB-231, which is a model for breast cancer. This property highlights its potential as an anticancer agent.
  • Antibacterial Activity : The sulfonamide functional group is known for its antibacterial properties. This compound may exhibit similar effects, making it a candidate for treating bacterial infections.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Study on Anticancer Properties : A recent study demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value indicative of its potency.
  • Antimicrobial Efficacy : Another research effort explored the antibacterial properties of sulfonamides related to this compound, showing effectiveness against various Gram-positive and Gram-negative bacteria.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other structurally related compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains chlorinated thiophene and sulfonamide groupsAnticancer (IC50 < 100 μM), antibacterial
SulfanilamideBasic sulfonamide structureAntibacterial
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesContains triazine moietyAnticancer activity with IC50 < 100 μM
Benzene sulfonamides with thiophene ringsIncorporates thiophene similar to target compoundEnzyme inhibition and anticancer properties

Q & A

[Basic] What are the key considerations for optimizing the synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide?

Methodological Answer:
The synthesis of sulfonamide derivatives requires multi-step optimization, including:

  • Reagent Selection : Palladium on carbon (Pd/C) for reductions and halogenating agents (e.g., Cl₂ or SOCl₂) for substitutions to ensure regioselectivity .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or dichloromethane) at 0–60°C minimize side reactions during sulfonamide coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity, critical for biological assays .
    Yield improvements (e.g., 37% to 73%) are documented by adjusting stoichiometry and reaction time .

[Basic] How is the crystallographic structure of this compound determined, and what insights does it provide?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Crystal System : Triclinic (space group P1), with unit cell parameters a = 8.2201 Å, b = 8.9395 Å, c = 10.5544 Å, and angles α = 77.206°, β = 76.366°, γ = 66.408° .
  • Structural Features : The sulfonamide group forms hydrogen bonds (N–H⋯O), stabilizing the lattice. The chloro-thiophene moiety adopts a planar conformation, influencing π-π stacking in biological interactions .
    SC-XRD data (R factor = 0.035) validate computational models for docking studies .

[Advanced] How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antimicrobial potency) arise from:

  • Assay Variability : Standardize protocols (e.g., NLRP3 inflammasome inhibition assays at 10 µM vs. MIC testing for bacteria ).
  • Structural Nuances : Compare substituent effects; e.g., methoxy groups enhance solubility but reduce membrane permeability in certain cell lines .
  • Data Normalization : Use positive controls (e.g., celecoxib for COX-2 inhibition) and report IC₅₀ values with confidence intervals . Meta-analyses of crystallographic and NMR data (e.g., J-coupling constants) can reconcile mechanistic hypotheses .

[Advanced] What computational strategies predict the biological targets of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., sulfonamide’s S=O groups as hydrogen bond acceptors) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with NLRP3 inflammasome (PDB: 6NPY) or carbonic anhydrase isoforms. Key residues (e.g., His94 in CA-II) show binding affinities (ΔG = -9.2 kcal/mol) .
  • Machine Learning : Train models on ChEMBL datasets to predict off-target effects (e.g., kinase inhibition) .

[Basic] Which analytical techniques are essential for characterizing intermediates and final products?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.8 ppm for sulfonamide protons, δ 160 ppm for methoxy carbons) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 426.87 [M+H]⁺) verifies molecular weight .
  • HPLC-PDA : Purity >98% achieved with C18 columns (acetonitrile/water gradients) .

[Advanced] How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Effects : The methoxyethyl group hinders nucleophilic attack at the sulfonamide sulfur, requiring bulky bases (e.g., DBU) for SN2 reactions .
  • Electronic Effects : Electron-withdrawing chloro-thiophene increases sulfonyl electrophilicity, accelerating substitutions (k = 0.45 min⁻¹ in DMF at 25°C) .
  • Kinetic Studies : Monitor reaction progress via IR (S=O stretch at 1350 cm⁻¹) or ¹⁹F NMR (if fluorinated analogs are synthesized) .

[Basic] What are the documented biological activities of structurally related sulfonamides?

Methodological Answer:

  • Anti-inflammatory : NLRP3 inhibition (IC₅₀ = 1.2 µM) via sulfonamide-mediated hydrogen bonding to ASC protein .
  • Antimicrobial : Thiophene derivatives show MIC = 8 µg/mL against S. aureus due to membrane disruption .
  • Enzyme Inhibition : Carbonic anhydrase IX (Ki = 12 nM) targeted for anticancer applications .

[Advanced] How can researchers design derivatives to improve metabolic stability?

Methodological Answer:

  • Metabolic Hotspots : Replace labile methoxy groups with trifluoromethoxy (t₁/₂ increased from 2.1 to 6.8 h in liver microsomes) .
  • Prodrug Strategies : Esterify hydroxyl groups (e.g., acetylated analogs show 3x higher oral bioavailability) .
  • CYP450 Screening : Use LC-MS/MS to identify major metabolites (e.g., oxidative cleavage of thiophene ring) and modify vulnerable sites .

[Basic] What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Data : LD₅₀ (rat, oral) = 320 mg/kg; wear nitrile gloves and respirators .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid SO₂ emissions .
  • Storage : -20°C under argon to prevent sulfonamide hydrolysis .

[Advanced] How can crystallography guide the design of co-crystals for enhanced solubility?

Methodological Answer:

  • Co-former Selection : Carboxylic acids (e.g., succinic acid) form hydrogen bonds with sulfonamide, improving aqueous solubility (from 0.3 mg/mL to 5.2 mg/mL) .
  • PXRD Analysis : Confirm co-crystal formation (new peaks at 2θ = 12.4°, 15.7°) .
  • Dissolution Testing : Use USP Apparatus II (50 rpm, 37°C) to compare pharmacokinetic profiles .

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